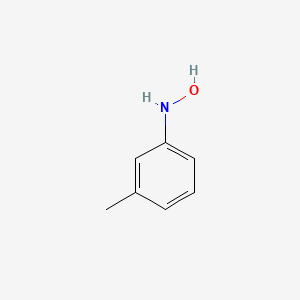

N-(m-Tolyl)hydroxylamine

Description

N-(m-Tolyl)hydroxylamine (CAS: 104613-43-6) is an aromatic hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) attached to a meta-methyl-substituted phenyl ring (m-Tolyl group). This compound is structurally analogous to other aryl-hydroxylamines, which are known for their roles in carcinogenicity, enzymatic metabolism, and redox cycling.

Properties

IUPAC Name |

N-(3-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITLDCYUPWIQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211036 | |

| Record name | Benzenamine, N-hydroxy-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-25-7 | |

| Record name | N-Hydroxy-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, N-(m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-hydroxy-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies for N-(m-Tolyl)hydroxylamine

Reduction of 3-Nitrotoluene

The reduction of 3-nitrotoluene (meta-nitrotoluene) represents the most direct and scalable route to this compound. This method leverages partial reduction of the nitro (-NO₂) group to hydroxylamine (-NHOH), avoiding over-reduction to the amine (-NH₂) stage. Two principal reagent systems dominate this transformation:

Tin(II) Chloride-Mediated Reduction

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) selectively reduces nitro groups to hydroxylamines under mild conditions. The reaction proceeds via a two-electron transfer mechanism, forming a nitroso (-NO) intermediate that is subsequently protonated to yield the hydroxylamine.

Procedure :

- Substrate : 3-Nitrotoluene (1.0 equiv) dissolved in anhydrous ethanol or methanol.

- Reagent : SnCl₂ (2.2 equiv) in concentrated HCl (37% w/w).

- Conditions : Stirring at 0–5°C for 4–6 hours under nitrogen atmosphere.

- Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and purification via recrystallization.

This method achieves high selectivity (>90%) for hydroxylamine formation, with minimal formation of m-toluidine (amine byproduct). The acidic environment stabilizes the hydroxylamine product as its hydrochloride salt, preventing further reduction or decomposition.

Zinc Dust Reduction in Acidic Media

Zinc dust in acidic aqueous conditions offers a cost-effective alternative for large-scale syntheses. The reaction employs a proton source (e.g., HCl or H₂SO₄) to generate nascent hydrogen, which facilitates nitro group reduction.

Procedure :

- Substrate : 3-Nitrotoluene suspended in 1:1 (v/v) aqueous HCl.

- Reagent : Zinc dust (3.0 equiv) added portionwise.

- Conditions : Vigorous stirring at 25°C for 8–12 hours.

- Workup : Filtration, pH adjustment to 7–8 with NH₄OH, and solvent evaporation.

While zinc-mediated reductions are economical, they require meticulous pH control to arrest the reaction at the hydroxylamine stage. Over-reduction to m-toluidine becomes significant at pH > 3 or prolonged reaction times.

Table 1 : Comparison of Nitro-to-Hydroxylamine Reduction Methods

| Parameter | SnCl₂/HCl System | Zn/HCl System |

|---|---|---|

| Reaction Time | 4–6 hours | 8–12 hours |

| Temperature | 0–5°C | 25°C |

| Selectivity | >90% | 75–85% |

| Byproducts | Trace m-toluidine | m-Toluidine (10–15%) |

| Scale-Up Feasibility | Moderate | High |

Alternative Synthetic Approaches

Catalytic Transfer Hydrogenation

Preliminary studies suggest that palladium-on-carbon (Pd/C) with ammonium formate as a hydrogen donor can reduce 3-nitrotoluene to this compound under mild conditions. However, this method remains underdeveloped compared to SnCl₂ or Zn-based systems, with yields rarely exceeding 60%.

Enzymatic Reduction

Recent advances in biocatalysis have explored nitroreductases for the enantioselective synthesis of hydroxylamines. For instance, Bacillus smithii strains expressing NADPH-dependent nitroreductases convert nitroarenes to hydroxylamines with 70–80% enantiomeric excess (ee). While promising, enzymatic methods currently lack the scalability of chemical reductions.

Reaction Mechanisms and Intermediate Analysis

SnCl₂-Mediated Reduction Pathway

The SnCl₂/HCl system operates through a stepwise two-electron transfer:

- Nitro to Nitroso : SnCl₂ reduces -NO₂ to -NO, forming a nitroso intermediate.

- Nitroso to Hydroxylamine : A second electron transfer yields -NHOH, stabilized as the hydrochloride salt.

Crucially, the acidic milieu protonates the hydroxylamine oxygen, preventing oxidation back to nitroso species.

Zinc-Mediated Reduction Pathway

Zinc dust generates atomic hydrogen (H- ) via corrosion in HCl:

$$ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + 2\text{H}^\bullet $$

These hydrogen atoms sequentially reduce -NO₂ to -NHOH through radical intermediates. The reaction’s selectivity depends on H- availability, which diminishes at higher pH due to Zn passivation.

Optimization and Yield Considerations

Temperature Control

Maintaining low temperatures (0–5°C) in SnCl₂-mediated reactions suppresses side reactions like C-nitrosation or dimerization. In contrast, Zn reductions tolerate ambient temperatures but necessitate strict exclusion of oxygen to prevent hydroxylamine oxidation.

Applications in Organic Synthesis

This compound’s dual nucleophilic (-NHOH) and electrophilic (aryl ring) sites enable diverse transformations:

Heterocycle Formation

Condensation with α,β-unsaturated carbonyls yields 1,2-oxazines, while cycloadditions with nitriles produce 1,2,4-triazoles.

Pharmaceutical Intermediates

The compound serves as a precursor to HDAC inhibitors and LpxC-targeting antibiotics, where its aryl-hydroxylamine motif chelates metal cofactors in enzyme active sites.

Chemical Reactions Analysis

Palladium-Catalyzed Reduction of Nitroarenes

A Pd(OAc)₂/NaBH₄ system in H₂O/EtOH reduces m-nitrotoluene to N-(m-Tolyl)hydroxylamine within minutes at room temperature. This method is scalable and avoids over-reduction .

Procedure :

-

Catalyst: Pd(OAc)₂ (0.1 mol%)

-

Reductant: NaBH₄ (2.0 equiv)

-

Solvent: H₂O/EtOH (4:6 v/v)

-

Time: 3–8 min

-

Workup: Extraction with CH₂Cl₂/n-hexane

Oxidative Coupling to Azoxy Compounds

Exposure to O₂ converts this compound into symmetrical azoxy derivatives. This reaction is catalyzed by Pd(OAc)₂, forming azo linkages via radical intermediates .

Example :

-

Substrate: this compound

-

Oxidant: O₂ balloon

-

Catalyst: Pd(OAc)₂ (0.1 mol%)

-

Yield: 90–92% (for analogous methyl-substituted azoxybenzenes)

| Product | Structure | Yield (%) | NMR Data (δ, CDCl₃) |

|---|---|---|---|

| 3,3'-Dimethylazoxybenzene | N=N⁺O⁻-linked | 90 | 8.12–8.08 (m, 2H), 2.44 (s, 3H) |

Further Reduction to Aromatic Amines

This compound undergoes complete reduction to m-toluidine using NaBH₄/MeOH under O₂. This two-step process involves intermediate azoxy formation .

Conditions :

-

Reductant: NaBH₄ (3.0 equiv)

-

Solvent: MeOH

-

Oxidant: O₂ balloon

-

Time: 10 min (per step)

Mechanistic Insights

-

Reduction Pathways : Pd-catalyzed reductions proceed via nitroso intermediates, stabilized by the meta-methyl group .

-

Oxidation to Azoxy : O₂ promotes coupling of hydroxylamine radicals, forming N=N⁺O⁻ bonds .

-

Antimicrobial Action : Hydroxylamines scavenge tyrosyl radicals in bacterial ribonucleotide reductases (RNRs), disrupting DNA synthesis .

Scientific Research Applications

N-(m-Tolyl)hydroxylamine, a compound with significant chemical versatility, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, organic synthesis, and agricultural chemistry. It also highlights relevant case studies and presents comprehensive data tables to illustrate its utility.

Medicinal Chemistry

Antibacterial and Antioxidant Properties

This compound derivatives have shown promise as potential antibacterial agents. Studies indicate that hydroxylamine compounds can inhibit bacterial ribonucleotide reductase, making them effective against drug-resistant strains such as Bacillus anthracis and Pseudomonas species . The radical scavenging properties of hydroxylamines also suggest their role as antioxidants, providing protection against oxidative stress in biological systems.

Drug Development

Research has explored the use of this compound as a scaffold for developing new pharmaceuticals. Its ability to enhance the permeability and bioavailability of drug candidates has been documented, particularly in central nervous system (CNS) applications where traditional drugs often face efflux challenges .

Organic Synthesis

Catalytic Applications

This compound serves as a critical intermediate in various catalytic reactions, particularly in the reduction of nitroarenes to arylamines. This transformation is significant for synthesizing pharmaceuticals and agrochemicals . The compound's reactivity allows it to participate in diverse chemical transformations, including electrophilic aromatic substitutions and coupling reactions.

Electrochemical Transformations

Recent studies have demonstrated the use of this compound in electrochemical processes, facilitating the synthesis of complex organic molecules under mild conditions. This method showcases its potential for sustainable chemistry practices by minimizing waste and energy consumption .

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics suggest potential applications in agricultural chemistry as a precursor for developing novel pesticides. Its efficacy against various pests and pathogens could be explored further to create environmentally friendly agricultural solutions.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of N-hydroxylamine derivatives found that specific compounds exhibited significant activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives were reported below 70 μg/mL against E. coli and Pseudomonas aeruginosa, indicating their potential as therapeutic agents .

Case Study 2: Electrochemical Synthesis

Research on the electrochemical reduction of nitroarenes using this compound demonstrated high yields and selectivity for arylamines. The process was conducted under ambient conditions, highlighting its applicability in industrial settings where efficiency and sustainability are paramount .

Table 1: Antibacterial Activity of Hydroxylamine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | < 70 | E. coli |

| This compound | < 70 | Pseudomonas aeruginosa |

Table 2: Catalytic Reduction of Nitroarenes

| Nitroarene | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nitrobenzene | Aniline | 85 | Rh/C catalyst, hydrazine |

| 4-Nitrotoluene | p-Toluidine | 90 | Mild electrochemical setup |

Mechanism of Action

The mechanism of action of N-(m-Tolyl)hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and metal ions, through its hydroxylamine group. This interaction can lead to the inhibition of enzyme activity or the formation of coordination complexes, affecting biological pathways and processes .

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

- Structure : Features a methoxy group (-OCH₃) at the ortho position of the phenyl ring.

- Metabolism: In rat and rabbit hepatic microsomes, it is metabolized via CYP1A enzymes to o-anisidine (reduction) and o-aminophenol (oxidation). CYP2E1 primarily oxidizes o-anisidine to o-aminophenol rather than reducing the parent compound . Key Enzymes: CYP1A1/2 and NADPH:CYP reductase drive reductive pathways, while CYP2E1 enhances oxidative metabolite formation .

- Toxicity : Critical in generating DNA lesions due to reactive intermediates like o-nitrosoanisole .

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

- Structure : Contains multiple substituents (sec-butylthio, dimethoxy) on the phenethyl backbone.

- Regulatory Status : Classified as a controlled substance under UK drug laws due to structural similarities to psychoactive phenethylamines .

- Biological Activity : Likely exhibits altered metabolic stability compared to simpler aryl-hydroxylamines, though specific data are unavailable.

O-Ethyl Hydroxylamine

- Structure : Aliphatic hydroxylamine with an ethyl group attached to the hydroxylamine oxygen.

- Function: Demonstrates antimicrobial activity and inhibits ribonucleotide reductase, unlike aromatic hydroxylamines. Limited carcinogenicity data exist .

N-m-Tolyl-N-phenylhydroxylamine

- Structure : Contains both m-Tolyl and phenyl groups attached to the hydroxylamine nitrogen.

- Reactivity: The steric and electronic effects of dual aromatic substituents likely influence redox behavior and enzyme binding compared to monosubstituted derivatives .

Structural and Metabolic Differences

Substituent Effects

| Compound | Substituent Position/Type | Key Metabolic Pathways | Major Metabolites |

|---|---|---|---|

| N-(m-Tolyl)hydroxylamine | Meta-methyl (-CH₃) | Presumed CYP1A-mediated | Uncharacterized (inferred: m-toluidine analogs) |

| N-(2-Methoxyphenyl)hydroxylamine | Ortho-methoxy (-OCH₃) | CYP1A reduction, CYP2E1 oxidation | o-Anisidine, o-aminophenol |

| O-Ethyl hydroxylamine | Aliphatic (-OCH₂CH₃) | Non-enzymatic redox cycling | Ethylamine, nitrosoethane |

Enzyme Specificity

- CYP1A : Dominant in reducing ortho-methoxy derivatives to arylamines (e.g., o-anisidine from N-(2-methoxyphenyl)hydroxylamine). Meta-substituted analogs like this compound may exhibit slower reduction due to steric hindrance .

- CYP2E1: Preferentially oxidizes arylamines (e.g., o-anisidine to o-aminophenol) but shows minimal reductive activity toward hydroxylamines .

Biological Activity

N-(m-Tolyl)hydroxylamine is an organic compound with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential uses.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by a hydroxylamine functional group attached to a tolyl (methylphenyl) moiety. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related hydroxylamine derivatives. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of this compound was evaluated alongside other hydroxylamines in a comparative study. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Bacillus anthracis | < 17 |

| This compound | Staphylococcus aureus | < 20 |

| This compound | Escherichia coli | < 60 |

| N-Methylhydroxylamine | Pseudomonas aeruginosa | < 70 |

| Ciprofloxacin (control) | Various strains | Varies |

These findings indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme for bacterial DNA synthesis. This inhibition prevents bacterial proliferation without significantly affecting eukaryotic cells, indicating a selective toxicity profile that could be advantageous for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study compared various hydroxylamines, including this compound, against clinically relevant bacterial strains. The compound showed promising results with low MIC values, suggesting its potential as an alternative to traditional antibiotics .

- Reactivation of Enzymes : Research into the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds indicated that hydroxylamines could serve as effective nucleophiles for enzyme reactivation. While this study did not focus exclusively on this compound, it highlights the broader class of hydroxylamines' potential in counteracting toxic agents .

- In Vivo Studies : Preliminary in vivo studies have demonstrated that compounds similar to this compound can penetrate biological barriers effectively, such as the blood-brain barrier, suggesting their utility in treating central nervous system disorders .

Safety and Toxicity Considerations

While the antimicrobial properties of this compound are promising, safety assessments are crucial. Toxicity profiles indicate that certain derivatives exhibit lower cytotoxicity compared to conventional antibiotics, making them suitable candidates for further development . However, comprehensive toxicity studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for N-(m-Tolyl)hydroxylamine, and how can purity be validated?

- Methodological Answer : N-(m-Tolyl)hydroxylamine can be synthesized via condensation reactions between hydroxylamine and m-tolualdehyde derivatives under controlled pH and temperature. For example, analogous routes involve Schiff base formation followed by reduction, as seen in studies of N-(2-methoxyphenyl)hydroxylamine derivatives . Purity validation typically employs HPLC with UV detection (e.g., retention time comparison against standards) and mass spectrometry for structural confirmation. Stability during synthesis requires inert atmospheres to prevent oxidation .

Q. How does pH affect the stability of N-(m-Tolyl)hydroxylamine in aqueous solutions?

- Methodological Answer : Stability studies on structurally similar hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) show that acidic conditions (pH 4.5) promote spontaneous degradation to metabolites like o-aminophenol, while neutral pH (7.4) minimizes non-enzymatic breakdown . For N-(m-Tolyl)hydroxylamine, buffered solutions at pH 7–7.4 are recommended for storage, with periodic HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What enzymatic pathways govern N-(m-Tolyl)hydroxylamine metabolism, and how do interspecies differences impact toxicity profiles?

- Methodological Answer : Hepatic microsomal enzymes, particularly CYP1A and CYP2E1, play critical roles in hydroxylamine metabolism. In rats, CYP1A induction (e.g., via β-naphthoflavone) increases reductive metabolism to m-toluidine, whereas CYP2E1 preferentially oxidizes intermediates to reactive nitroso derivatives . Rabbit microsomes, however, show higher baseline activity in forming genotoxic metabolites (e.g., o-nitrosoanisole), highlighting species-specific metabolic risks . Researchers should prioritize cross-species microsomal assays and CYP isoform-selective inhibitors to map metabolic pathways .

Q. How do CYP induction protocols influence contradictory metabolic data for N-(m-Tolyl)hydroxylamine?

- Methodological Answer : Discrepancies arise from differential CYP induction efficiency. For instance, phenobarbital (CYP2B inducer) minimally affects N-(m-Tolyl)hydroxylamine reduction, while ethanol (CYP2E1 inducer) shifts metabolism toward oxidative pathways, increasing reactive intermediate formation . Contradictions in metabolite ratios (e.g., m-toluidine vs. nitroso derivatives) may stem from incomplete enzyme reconstitution or competing redox cycling. Researchers should validate inducer efficacy via immunoblotting and activity assays .

Q. What precautions are essential to avoid artifactual results in N-(m-Tolyl)hydroxylamine metabolite analysis?

- Methodological Answer : Hydroxylamines readily react with aldehydes, ketones, or dithionite in extraction buffers, generating N- or S-containing artifacts . To mitigate this:

- Use non-reductive extraction methods (e.g., solid-phase extraction).

- Avoid acidic conditions during sample preparation to prevent spontaneous degradation .

- Employ high-resolution mass spectrometry (HRMS) to distinguish artifacts from true metabolites .

Data Contradiction Analysis

- Species-Specific Metabolism : Rat microsomes predominantly reduce N-(m-Tolyl)hydroxylamine to m-toluidine, whereas rabbit microsomes favor nitroso derivatives . This divergence complicates toxicity extrapolation and necessitates species-specific in vitro models.

- CYP2E1 Role : While CYP2E1 is implicated in oxidizing m-toluidine to m-aminophenol , its direct role in N-(m-Tolyl)hydroxylamine reduction remains ambiguous. Reconstitution studies with purified CYP2E1 are needed to resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.